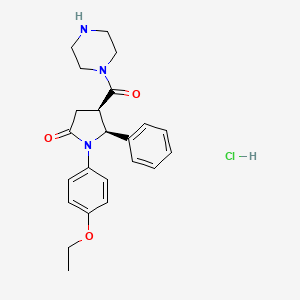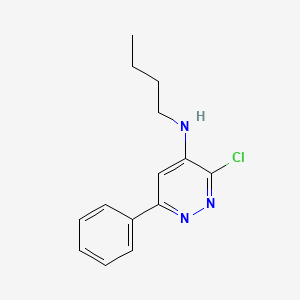
N-Butyl-3-chloro-6-phenylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-6-phenylpyridazine with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-3-chloro-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming N-butyl-6-phenylpyridazin-4-amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Butyl-6-phenylpyridazin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Butyl-3-chloro-6-phenylpyridazin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Butyl-3-chloro-6-phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Lacks the butyl and phenyl groups, resulting in different chemical properties.
N-Butyl-6-phenylpyridazin-4-amine: Similar structure but without the chloro group, leading to different reactivity.
3-Chloro-6-phenylpyridazine: Lacks the butyl group, affecting its solubility and biological activity.
Uniqueness
N-Butyl-3-chloro-6-phenylpyridazin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89868-02-0 |
|---|---|
Formule moléculaire |
C14H16ClN3 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
N-butyl-3-chloro-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-2-3-9-16-13-10-12(17-18-14(13)15)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,16,17) |
Clé InChI |
UVVWFQHLCZQBEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


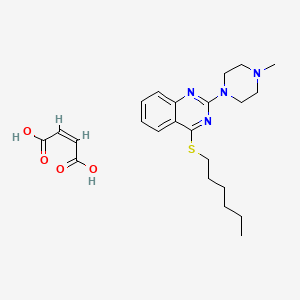
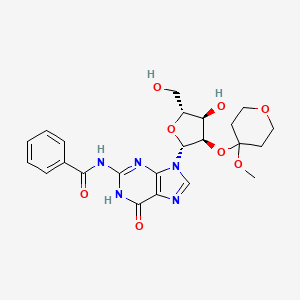
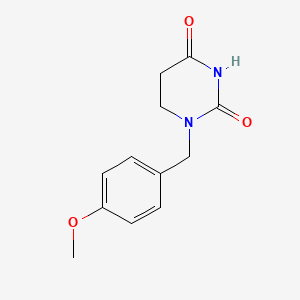
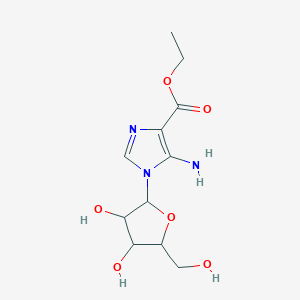
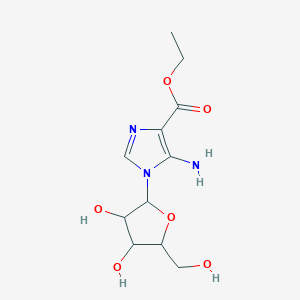
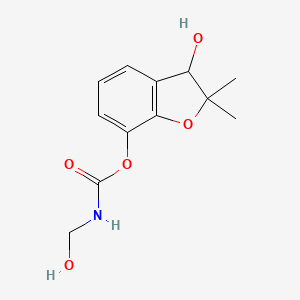
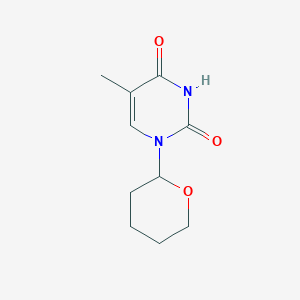
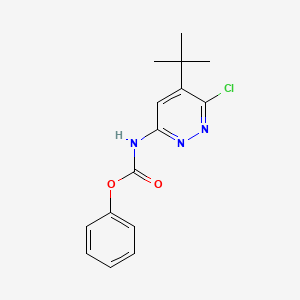

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
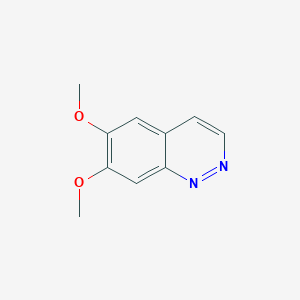
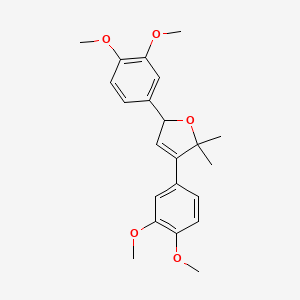
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)
